molecular formula C14H14N2O2 B7489783 N-isoquinolin-5-yloxolane-2-carboxamide

N-isoquinolin-5-yloxolane-2-carboxamide

Cat. No.: B7489783
M. Wt: 242.27 g/mol
InChI Key: IWAOLVPDTBIXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isoquinolin-5-yloxolane-2-carboxamide is a synthetic organic compound designed for research applications, featuring an isoquinoline moiety linked to an oxolane (tetrahydrofuran) carboxamide. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and presence in numerous natural and synthetic bioactive molecules . Compounds based on this core structure have demonstrated significant potential in pharmaceutical research, including investigations for anticancer, anti-inflammatory, antimicrobial, and antimalarial properties . The specific structural combination in this molecule suggests its value as a potential intermediate or target molecule in drug discovery programs, particularly for the development of multi-target agents aimed at complex diseases . Researchers can utilize this compound to explore its mechanism of action, with quinoline-based analogs often acting through enzyme inhibition (e.g., lipoxygenase inhibition for anti-inflammatory research) or receptor interaction studies . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should conduct all necessary safety assessments and profiling in accordance with their institutional guidelines before use.

Properties

IUPAC Name

N-isoquinolin-5-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-5-2-8-18-13)16-12-4-1-3-10-9-15-7-6-11(10)12/h1,3-4,6-7,9,13H,2,5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAOLVPDTBIXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-isoquinolin-5-yloxolane-2-carboxamide with structurally related compounds, emphasizing differences in core scaffolds, substituents, and synthetic pathways:

Compound Core Structure Substituents Synthesis Method Key Properties
This compound Isoquinoline Oxolane-2-carboxamide at C5 Undocumented in literature Likely moderate solubility due to polar carboxamide; potential for π-π stacking via isoquinoline
3-(Oxazol-5-yl)quinoline-2-carboxamide Quinoline Oxazol-5-yl at C3, carboxamide at C2 Isocyanide-mediated multicomponent reaction High reactivity; used in drug intermediate synthesis
5-(2-Tosylquinolin-3-yl)oxazole Quinoline Tosyl group at C2, oxazole at C3 Tosylation and cycloaddition Enhanced stability; tosyl group aids crystallinity

Key Observations:

Core Structure Differences: Isoquinoline vs. Quinoline: The nitrogen position in isoquinoline (C2) versus quinoline (C1) alters electronic properties. Isoquinoline’s π-deficient nature may reduce electron density at the carboxamide linkage compared to quinoline derivatives, affecting reactivity and binding interactions . Oxolane vs.

Synthetic Pathways: Quinoline-based analogs (e.g., 3-(Oxazol-5-yl)quinoline-2-carboxamide) are synthesized via isocyanide-involved multicomponent reactions, enabling rapid functionalization .

Functional Implications: The C5 substitution in the target compound may sterically hinder interactions compared to C2/C3-substituted quinolines, impacting applications in catalysis or receptor binding. The carboxamide group in both compounds provides hydrogen-bonding capability, but its linkage to oxolane versus quinoline/oxazole may influence conformational flexibility.

Preparation Methods

Lactol Cyclization

D-Gulonic lactone (or analogous substrates) undergoes protection, reduction, and cyclization to form oxolane derivatives. For example, lactol 5c (Scheme 5 in US10428104B2) is synthesized by protecting the lactone hydroxyl groups, followed by reductive ring-opening and acid-catalyzed cyclization.

Key Conditions :

  • Protecting Groups : Benzyl or acetyl groups to prevent undesired side reactions.

  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) for cyclization.

  • Temperature : 80–120°C in anhydrous toluene.

Oxidation to Carboxylic Acid

The secondary alcohol on the oxolane ring is oxidized to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) or TEMPO/bleach systems achieve this conversion while preserving stereochemistry.

Example Protocol :

  • Dissolve oxolane alcohol (10 mmol) in acetone (50 mL).

  • Add Jones reagent dropwise at 0°C until orange persists.

  • Quench with isopropanol, extract with ethyl acetate, and purify via recrystallization.

Carboxamide Formation

US4169952A highlights carboxamide synthesis via spirolactam hydrolysis under acidic conditions. Although developed for cyclohexanone-2-carboxamide, this methodology informs the activation and coupling steps for oxolane-2-carboxylic acid.

Acid Chloride Preparation

Oxolane-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Optimized Conditions :

  • Reagent : SOCl₂ (2 equiv) in dichloromethane.

  • Temperature : Reflux at 40°C for 3 hr.

  • Workup : Remove excess SOCl₂ under vacuum.

Coupling with Isoquinolin-5-Amine

The acid chloride reacts with isoquinolin-5-amine in the presence of a base (e.g., triethylamine) to form the amide bond.

Procedure :

  • Dissolve isoquinolin-5-amine (5 mmol) in dry THF (20 mL).

  • Add acid chloride (5.5 mmol) and Et₃N (6 mmol) at 0°C.

  • Warm to room temperature, stir for 12 hr, and isolate via filtration.

Yield Optimization :

  • Solvent : THF > DMF due to milder conditions.

  • Base : Et₃N outperforms pyridine in preventing side reactions.

Alternative Amidation Strategies

For acid-sensitive substrates, carbodiimide-mediated coupling (e.g., EDCl/HOBt) offers a milder alternative.

EDCl/HOBt Protocol

  • Mix oxolane-2-carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv) in DMF.

  • Add isoquinolin-5-amine (1.05 equiv) and stir at 25°C for 24 hr.

  • Purify by column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Avoids acid chloride formation.

  • Compatible with thermally labile substrates.

Critical Parameter Analysis

Stereochemical Control

US10428104B2 emphasizes the importance of stereochemistry in oxolane synthesis. For instance, the (2R,3S,4R,5R) configuration is achieved using chiral auxiliaries or asymmetric catalysis.

Impact on Bioactivity :

  • Incorrect stereochemistry may reduce binding affinity in target applications (e.g., anticancer agents).

pH and Temperature in Hydrolysis

US4169952A identifies pH 0.5–3.0 as critical for carboxamide hydrolysis. Deviations outside this range promote byproducts (e.g., biuret formation).

Table 1: Hydrolysis Conditions and Outcomes

pHTemperature (°C)Yield (%)Byproducts
1.413092None
2.514085Trace biuret
4.013045Significant biuret

Purification and Characterization

Crystallization

Cyclohexanone-2-carboxamide is isolated via crystallization from aqueous solution in US4169952A. Analogously, N-isoquinolin-5-yloxolane-2-carboxamide may be recrystallized from ethanol/water (1:1).

Chromatographic Methods

Flash chromatography (SiO₂, gradient elution) resolves stereoisomers and removes unreacted amine.

Eluent System :

  • Ethyl acetate/hexane (3:7 to 7:3).

  • 1% NH₄OH to suppress tailing.

Challenges and Mitigation Strategies

Isoquinoline Solubility

Isoquinolin-5-amine’s poor solubility in nonpolar solvents necessitates polar aprotic solvents (DMF, DMSO) or sonication.

Oxolane Ring Stability

Acidic conditions during amidation may hydrolyze the oxolane ring. Mitigation includes:

  • Using buffered conditions (pH 6–7).

  • Shortening reaction times.

Q & A

Q. What are the optimal synthetic routes for N-isoquinolin-5-yloxolane-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling isoquinoline derivatives with oxolane-carboxamide precursors. Key factors include:

  • Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .
  • Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side-product formation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity (>95%) products .
    Reference : Similar synthetic strategies for carboxamide derivatives are detailed in studies on isocyanide-based reactions and optimized conditions .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular conformation and confirms stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and assesses synthetic fidelity (e.g., confirming absence of unreacted precursors) .
  • HPLC-MS : Validates purity (>95%) and molecular weight via retention time and mass-to-charge ratio .
    Reference : NIST-standardized protocols for spectroscopic validation are applicable .

Q. How should researchers evaluate the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and hygroscopicity .
  • Accelerated Stability Studies : Store samples at varying temperatures (e.g., 4°C, 25°C, −20°C) and monitor degradation via HPLC over weeks .
  • Incompatibility Testing : Avoid exposure to strong oxidizers, which may generate hazardous byproducts (e.g., nitrogen oxides) .
    Reference : Stability protocols align with safety data for quinoxaline-carboxaldehyde analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the isoquinoline or oxolane moieties (e.g., halogenation, methoxy groups) to assess potency changes .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or GPCRs .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
    Reference : SAR frameworks for benzoxazole-carboxamide analogs provide precedents .

Q. How should contradictory data in target binding or pharmacokinetic studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., fixed enzyme concentrations, buffer pH) .
  • Meta-Analysis : Pool datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects on solubility) .
  • Dose-Response Curves : Re-evaluate EC50/IC50 values under controlled conditions to rule out assay interference .
    Reference : Contradiction analysis frameworks in qualitative research are applicable .

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure CYP450 isoform-specific inhibition .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites in hepatic microsomal incubations .
  • Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive binding .
    Reference : Protocols from quinoline-carboxamide interaction studies are transferable .

Q. What strategies ensure reproducibility in scaled-up synthesis for in vivo studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to maintain reaction consistency .
  • Batch-to-Batch Analysis : Compare NMR/HPLC profiles of pilot vs. scaled batches to detect deviations .
  • Automation : Use flow reactors for precise control of residence time and temperature in large-scale runs .
    Reference : Industrial-scale synthesis of analogous carboxamides employs these methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.